molecular formula C15H8Cl2N4O2 B2415004 2-(2,4-Dichlorobenzyl)-2-(3-nitro-2-pyridinyl)malononitrile CAS No. 439095-07-5

2-(2,4-Dichlorobenzyl)-2-(3-nitro-2-pyridinyl)malononitrile

Cat. No.: B2415004
CAS No.: 439095-07-5
M. Wt: 347.16
InChI Key: AQYBXIQQNHJXCT-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorobenzyl)-2-(3-nitro-2-pyridinyl)malononitrile is a synthetic organic compound that features a dichlorobenzyl group, a nitropyridinyl group, and a malononitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorobenzyl)-2-(3-nitro-2-pyridinyl)malononitrile typically involves multi-step organic reactions. One possible route could involve the following steps:

    Nitration: Introduction of a nitro group to the pyridine ring.

    Chlorination: Introduction of chlorine atoms to the benzyl ring.

    Formation of Malononitrile: Reaction of the dichlorobenzyl and nitropyridinyl intermediates with malononitrile under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorobenzyl)-2-(3-nitro-2-pyridinyl)malononitrile can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chlorine atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzyl or pyridinyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the production of materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorobenzyl)-2-(3-nitro-2-pyridinyl)malononitrile would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Dichlorobenzyl)-2-(3-nitro-2-pyridinyl)malononitrile: can be compared with other compounds containing dichlorobenzyl, nitropyridinyl, or malononitrile groups.

    This compound: is unique due to the specific combination of these functional groups, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[(2,4-dichlorophenyl)methyl]-2-(3-nitropyridin-2-yl)propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl2N4O2/c16-11-4-3-10(12(17)6-11)7-15(8-18,9-19)14-13(21(22)23)2-1-5-20-14/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQYBXIQQNHJXCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(CC2=C(C=C(C=C2)Cl)Cl)(C#N)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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